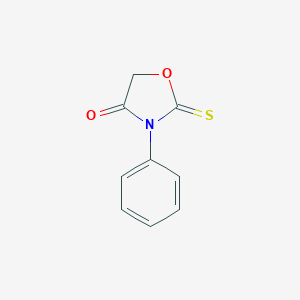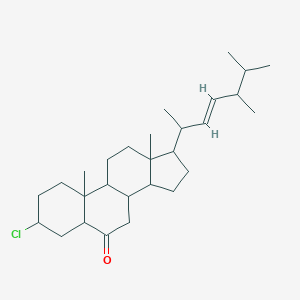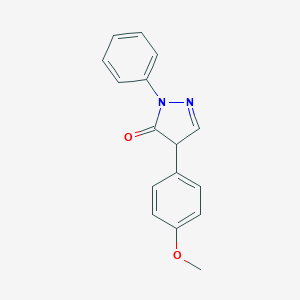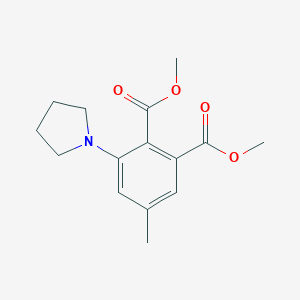
3-Tert-butylcyclobut-3-ene-1,2-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Tert-butylcyclobut-3-ene-1,2-dione, also known as Meldrum's acid, is a versatile organic compound that has been widely used in various scientific research applications. This compound has a unique molecular structure that makes it an ideal candidate for use in a wide range of chemical reactions and processes. In
Mécanisme D'action
The mechanism of action of 3-Tert-butylcyclobut-3-ene-1,2-dione's acid is based on its ability to act as a nucleophile and a leaving group. This compound can undergo various reactions, including nucleophilic addition, nucleophilic substitution, and acylation. The unique molecular structure of 3-Tert-butylcyclobut-3-ene-1,2-dione's acid makes it an ideal candidate for use in various chemical reactions and processes.
Biochemical and Physiological Effects:
3-Tert-butylcyclobut-3-ene-1,2-dione's acid has not been extensively studied for its biochemical and physiological effects. However, some studies have suggested that this compound may have antioxidant properties and can protect cells from oxidative stress. It has also been reported that 3-Tert-butylcyclobut-3-ene-1,2-dione's acid can inhibit the growth of certain cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-Tert-butylcyclobut-3-ene-1,2-dione's acid in lab experiments is its versatility and ease of use. This compound can be easily synthesized and can be used in a wide range of chemical reactions and processes. However, one of the limitations of using 3-Tert-butylcyclobut-3-ene-1,2-dione's acid is its instability and sensitivity to moisture. This compound needs to be stored in a dry and cool place to prevent decomposition.
Orientations Futures
There are several future directions for the use of 3-Tert-butylcyclobut-3-ene-1,2-dione's acid in scientific research. One of the most significant areas of research is the synthesis of natural products and pharmaceuticals. 3-Tert-butylcyclobut-3-ene-1,2-dione's acid can be used as a key reagent in the synthesis of various natural products and pharmaceuticals, which can have significant implications for drug discovery and development. Another area of research is the development of new synthetic methods and reactions using 3-Tert-butylcyclobut-3-ene-1,2-dione's acid as a catalyst or reagent.
Conclusion:
In conclusion, 3-Tert-butylcyclobut-3-ene-1,2-dione, or 3-Tert-butylcyclobut-3-ene-1,2-dione's acid, is a versatile organic compound that has been widely used in various scientific research applications. This compound has a unique molecular structure that makes it an ideal candidate for use in a wide range of chemical reactions and processes. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 3-Tert-butylcyclobut-3-ene-1,2-dione's acid have been discussed in this paper. Further research is needed to explore the potential of this compound in various scientific fields.
Méthodes De Synthèse
The synthesis of 3-Tert-butylcyclobut-3-ene-1,2-dione can be achieved through various methods. One of the most commonly used methods is the reaction of acetic anhydride with malonic acid in the presence of a catalytic amount of p-toluenesulfonic acid. This reaction produces 3-Tert-butylcyclobut-3-ene-1,2-dione's acid along with acetic acid as a byproduct. Another method involves the oxidation of diethyl malonate using lead tetraacetate, which leads to the formation of 3-Tert-butylcyclobut-3-ene-1,2-dione's acid.
Applications De Recherche Scientifique
3-Tert-butylcyclobut-3-ene-1,2-dione's acid has been widely used in various scientific research applications. One of the most significant applications of this compound is in the field of organic synthesis. 3-Tert-butylcyclobut-3-ene-1,2-dione's acid is a versatile reagent that can be used in a wide range of chemical reactions, including the synthesis of cyclic compounds, esters, and amides. This compound has also been used in the synthesis of natural products and pharmaceuticals.
Propriétés
Nom du produit |
3-Tert-butylcyclobut-3-ene-1,2-dione |
|---|---|
Formule moléculaire |
C8H10O2 |
Poids moléculaire |
138.16 g/mol |
Nom IUPAC |
3-tert-butylcyclobut-3-ene-1,2-dione |
InChI |
InChI=1S/C8H10O2/c1-8(2,3)5-4-6(9)7(5)10/h4H,1-3H3 |
Clé InChI |
VFHJARAFNGZNKQ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=O)C1=O |
SMILES canonique |
CC(C)(C)C1=CC(=O)C1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2E)-5-[(4-methylanilino)methyl]-2-[5-[(4-methylanilino)methyl]-2,3-dihydropyrrolizin-1-ylidene]-3H-pyrrolizin-1-one](/img/structure/B303259.png)

![N-[2-(1,3-benzodioxol-5-yl)ethyl]-4-methylbenzenesulfonamide](/img/structure/B303263.png)
![2-[(3,4,5-Trimethoxybenzyl)amino]benzoic acid](/img/structure/B303264.png)
![3-({[2-(3,4-Dimethoxyphenyl)ethyl]imino}methyl)phenol](/img/structure/B303265.png)






![2-[2-Ethoxy-1-(ethoxycarbonyl)-2-oxoethyl]nicotinic acid](/img/structure/B303278.png)
